6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline
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Overview
Description
6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring and a pyrimidine moiety
Mechanism of Action
Target of Action
Many compounds with similar structures are known to target protein kinases, which play crucial roles in regulating cellular processes .
Mode of Action
These compounds often work by binding to their target proteins and inhibiting their activity. This can lead to changes in cellular signaling pathways .
Biochemical Pathways
The affected pathways would depend on the specific protein targets of the compound. For example, if the compound targets protein kinase B (PKB), it could affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly influence its bioavailability. For instance, some compounds undergo rapid metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, inhibition of protein kinases can affect cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyrimidine moiety through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides (e.g., HCl, HBr) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine derivatives: These compounds share the pyrimidine moiety and may have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and may exhibit similar pharmacological properties.
Quinoxaline derivatives: These compounds share the quinoxaline core and may have similar chemical reactivity.
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-20-7-6-18(23-13)26-15-3-2-10-24(12-15)19(25)14-4-5-16-17(11-14)22-9-8-21-16/h4-9,11,15H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIKBMIZKJLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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